

Synthesis of Novel Derivatives from (3-Aminocyclobutyl)methanol: Application Notes and Protocols

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Compound of Interest

Compound Name: (3-Aminocyclobutyl)methanol

Cat. No.: B133502

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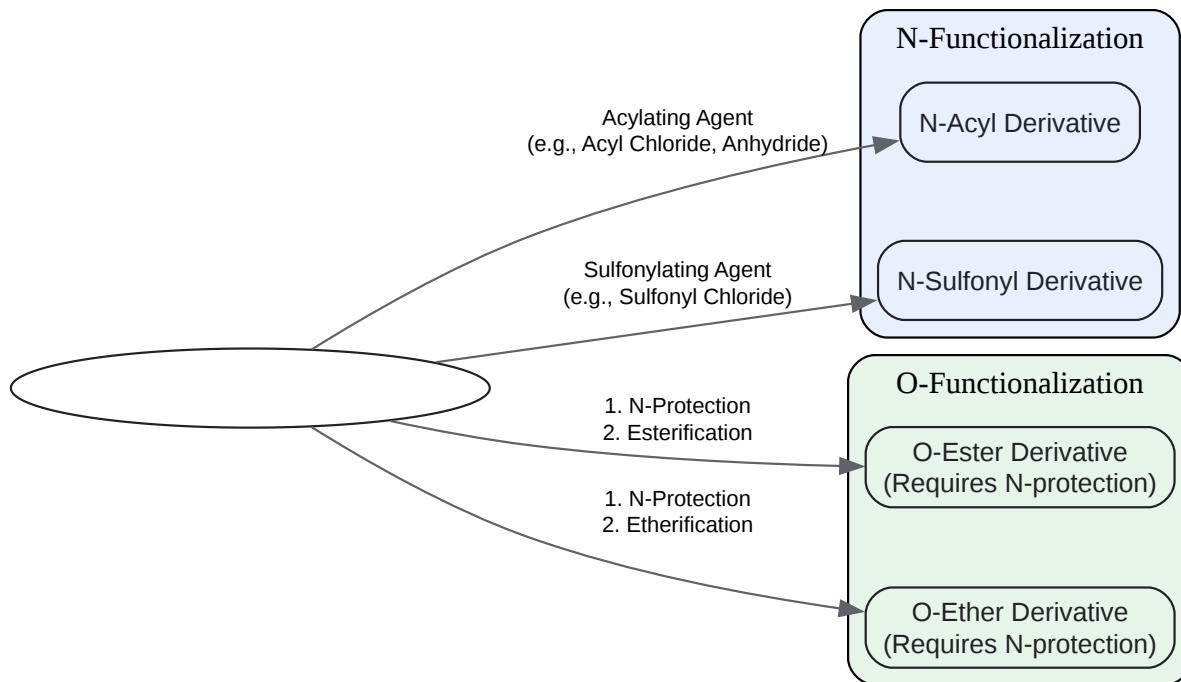
Introduction

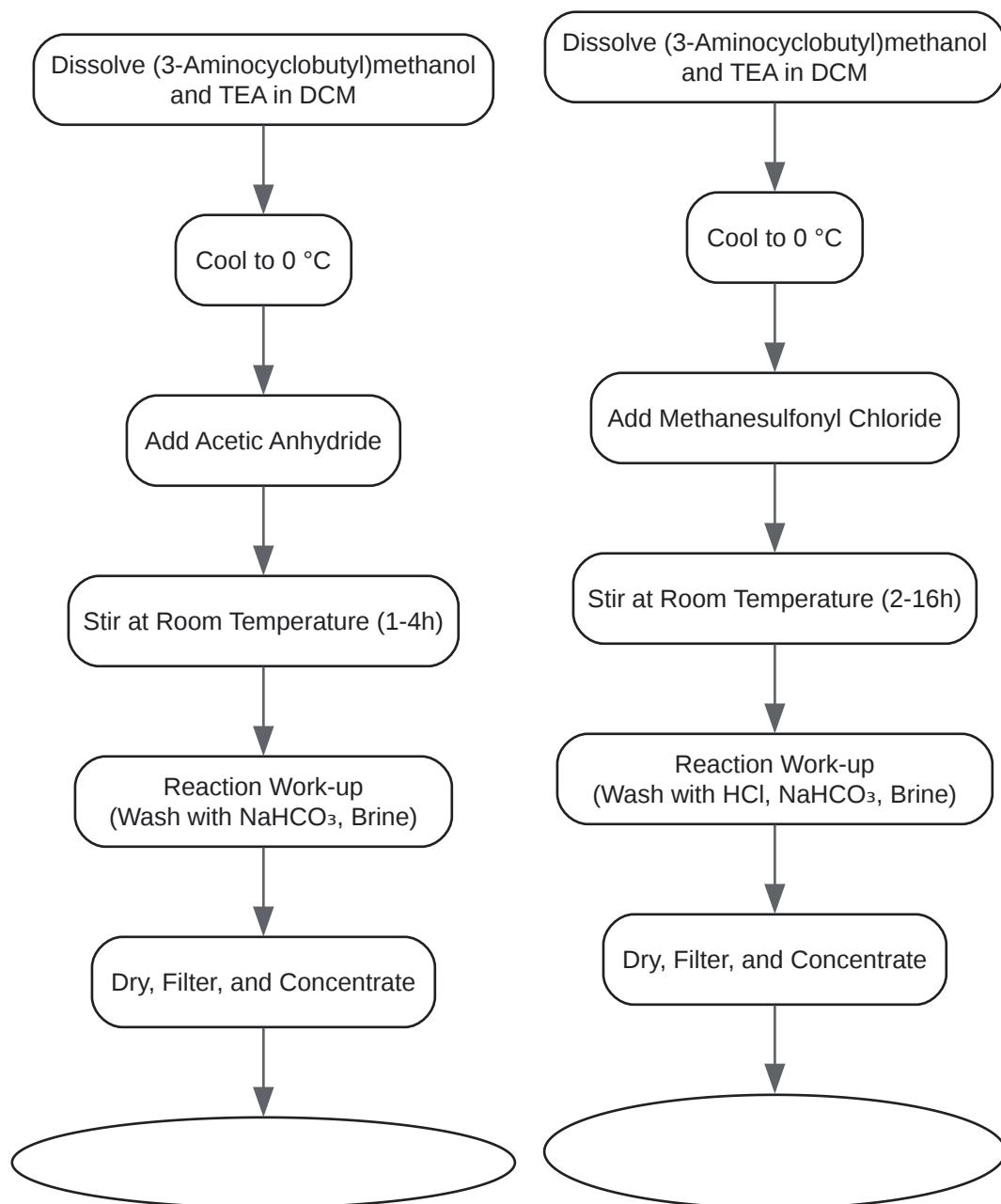
(3-Aminocyclobutyl)methanol is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its rigid cyclobutane core offers a unique three-dimensional scaffold that can improve the potency, selectivity, and pharmacokinetic properties of drug candidates. The presence of both a primary amine and a primary alcohol functional group allows for a wide range of chemical modifications, enabling the exploration of diverse chemical space and the optimization of structure-activity relationships (SAR).

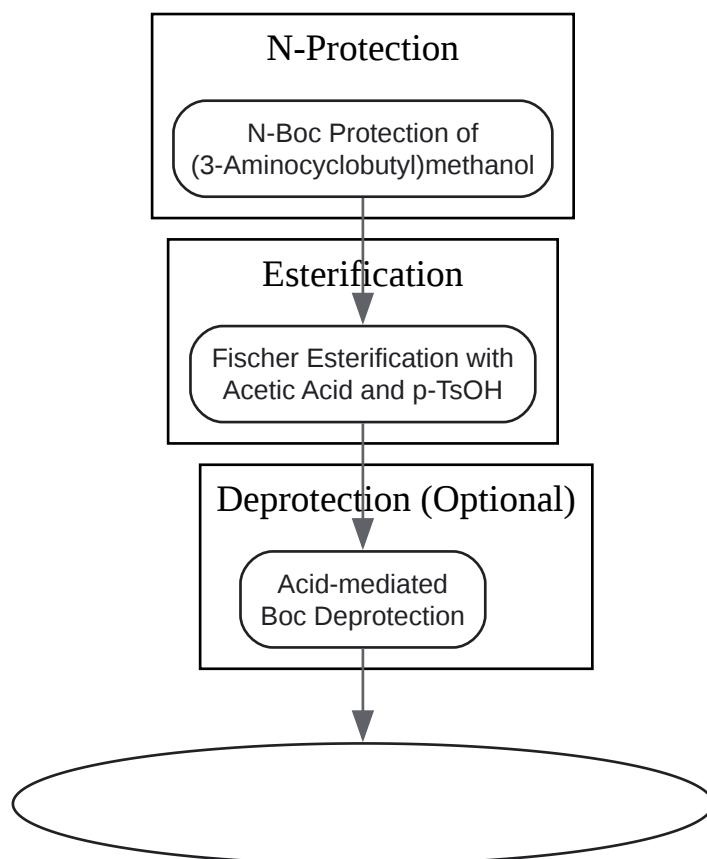
This document provides detailed application notes and experimental protocols for the synthesis of four key classes of derivatives from **(3-aminocyclobutyl)methanol**: N-acyl, N-sulfonyl, O-ester, and O-ether derivatives. These protocols are intended to serve as a practical guide for researchers in the synthesis of novel compounds for potential therapeutic applications.

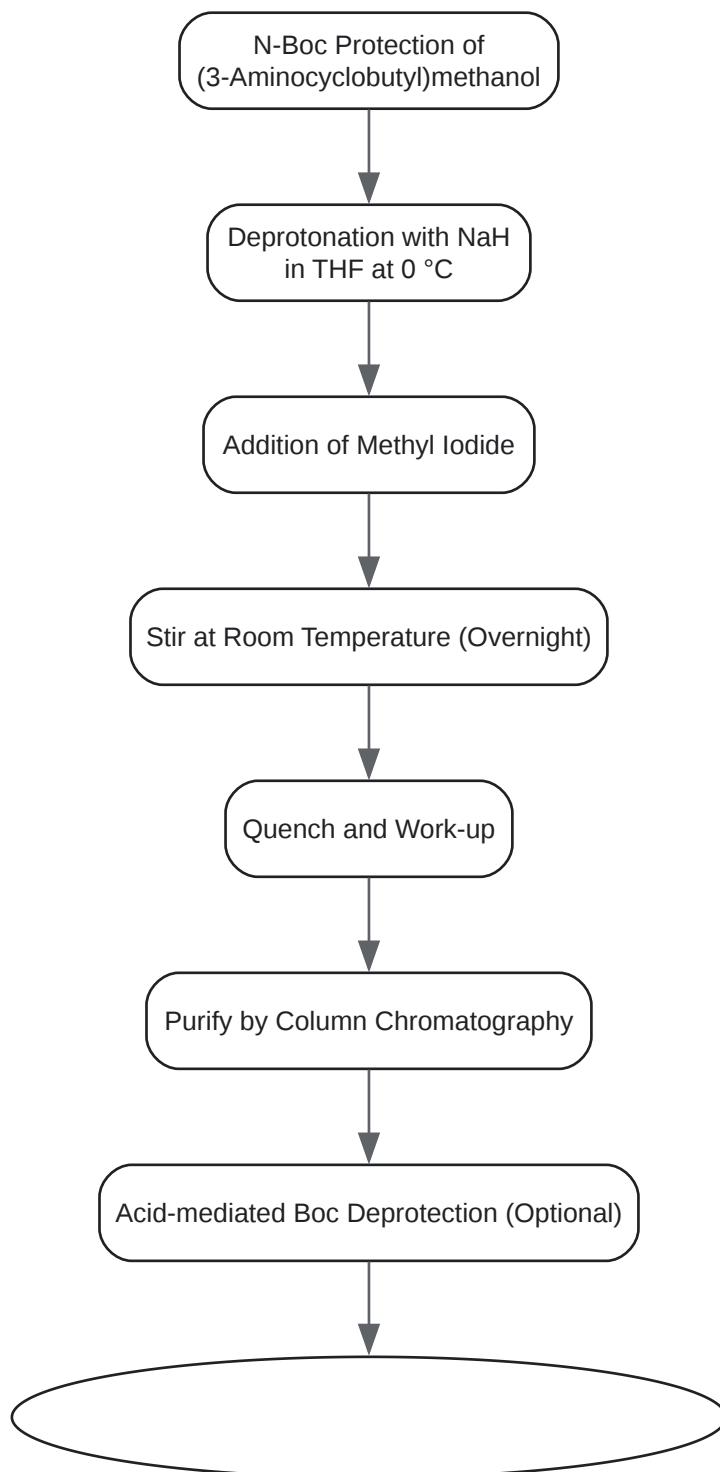
General Synthetic Pathways

The derivatization of **(3-aminocyclobutyl)methanol** can be selectively targeted to either the amino or the hydroxyl group by choosing appropriate reaction conditions. Generally, the amino group is more nucleophilic than the hydroxyl group, allowing for selective N-functionalization under standard acylation and sulfonylation conditions.







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